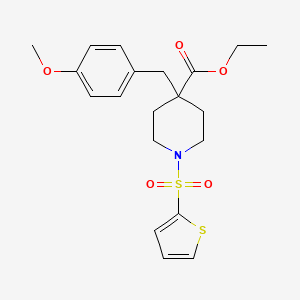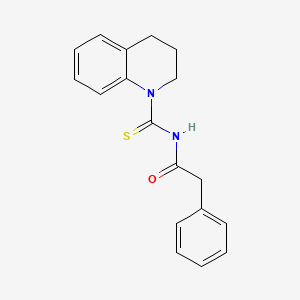![molecular formula C20H20ClNO2 B4958094 8-[4-(2-chloro-6-methylphenoxy)butoxy]quinoline](/img/structure/B4958094.png)
8-[4-(2-chloro-6-methylphenoxy)butoxy]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-[4-(2-chloro-6-methylphenoxy)butoxy]quinoline, also known as Cmpd-7, is a synthetic compound that has gained attention for its potential use in scientific research. This compound is a quinoline derivative that has been shown to have various biochemical and physiological effects. In
作用機序
The mechanism of action of 8-[4-(2-chloro-6-methylphenoxy)butoxy]quinoline is not fully understood. However, studies have shown that 8-[4-(2-chloro-6-methylphenoxy)butoxy]quinoline can interact with various targets in cells, including ion channels, enzymes, and receptors. 8-[4-(2-chloro-6-methylphenoxy)butoxy]quinoline has been shown to inhibit the activity of certain enzymes, leading to changes in cellular signaling pathways. Additionally, 8-[4-(2-chloro-6-methylphenoxy)butoxy]quinoline has been shown to modulate the activity of ion channels, leading to changes in membrane potential and cellular excitability.
Biochemical and Physiological Effects:
8-[4-(2-chloro-6-methylphenoxy)butoxy]quinoline has been shown to have various biochemical and physiological effects. In addition to its anticancer and neuroprotective properties, 8-[4-(2-chloro-6-methylphenoxy)butoxy]quinoline has been shown to have anti-inflammatory and antioxidant properties. Studies have also shown that 8-[4-(2-chloro-6-methylphenoxy)butoxy]quinoline can modulate the activity of certain enzymes involved in metabolism and cellular signaling.
実験室実験の利点と制限
One of the main advantages of 8-[4-(2-chloro-6-methylphenoxy)butoxy]quinoline is its specificity for certain targets in cells. This makes it a potentially useful tool for studying specific cellular processes and for developing new treatments for various diseases. Additionally, 8-[4-(2-chloro-6-methylphenoxy)butoxy]quinoline has been shown to have low toxicity in vitro and in vivo, making it a relatively safe compound to work with.
However, there are also limitations to using 8-[4-(2-chloro-6-methylphenoxy)butoxy]quinoline in lab experiments. One limitation is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain assays. Additionally, 8-[4-(2-chloro-6-methylphenoxy)butoxy]quinoline has been shown to have poor bioavailability in vivo, which can limit its potential use as a therapeutic agent.
将来の方向性
There are many potential future directions for research involving 8-[4-(2-chloro-6-methylphenoxy)butoxy]quinoline. One area of research could focus on improving the solubility and bioavailability of 8-[4-(2-chloro-6-methylphenoxy)butoxy]quinoline, which could increase its potential use as a therapeutic agent. Additionally, future studies could focus on identifying the specific targets of 8-[4-(2-chloro-6-methylphenoxy)butoxy]quinoline in cells, which could lead to a better understanding of its mechanism of action.
Another potential area of research could focus on developing new derivatives of 8-[4-(2-chloro-6-methylphenoxy)butoxy]quinoline with improved properties. For example, new derivatives could be designed to have increased solubility or improved specificity for certain targets in cells.
Conclusion:
In conclusion, 8-[4-(2-chloro-6-methylphenoxy)butoxy]quinoline is a synthetic compound that has gained attention for its potential use in scientific research. Its anticancer and neuroprotective properties make it a potentially useful tool for studying cellular processes and developing new treatments for various diseases. While there are limitations to using 8-[4-(2-chloro-6-methylphenoxy)butoxy]quinoline in lab experiments, there are also many potential future directions for research involving this compound.
合成法
The synthesis of 8-[4-(2-chloro-6-methylphenoxy)butoxy]quinoline involves the reaction of 2-chloro-6-methylphenol with 1-bromo-4-(2-butoxyethoxy)benzene, followed by the reaction of the resulting intermediate with 8-hydroxyquinoline. The final product is obtained through a purification process involving column chromatography. The purity of the compound can be confirmed through various analytical techniques such as NMR spectroscopy and mass spectrometry.
科学的研究の応用
8-[4-(2-chloro-6-methylphenoxy)butoxy]quinoline has been studied for its potential use in various scientific research fields. One of the main applications of 8-[4-(2-chloro-6-methylphenoxy)butoxy]quinoline is in the field of cancer research. Studies have shown that 8-[4-(2-chloro-6-methylphenoxy)butoxy]quinoline has anticancer properties and can induce apoptosis in cancer cells. Additionally, 8-[4-(2-chloro-6-methylphenoxy)butoxy]quinoline has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Another potential application of 8-[4-(2-chloro-6-methylphenoxy)butoxy]quinoline is in the field of neuroscience. Studies have shown that 8-[4-(2-chloro-6-methylphenoxy)butoxy]quinoline can modulate the activity of ion channels in neurons, leading to changes in neuronal excitability. This makes 8-[4-(2-chloro-6-methylphenoxy)butoxy]quinoline a potentially useful tool for studying neuronal signaling pathways and for developing new treatments for neurological disorders.
特性
IUPAC Name |
8-[4-(2-chloro-6-methylphenoxy)butoxy]quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClNO2/c1-15-7-4-10-17(21)20(15)24-14-3-2-13-23-18-11-5-8-16-9-6-12-22-19(16)18/h4-12H,2-3,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULIZNNBHLHOWKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)OCCCCOC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-[4-(2-Chloro-6-methylphenoxy)butoxy]quinoline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 2-{[(2-methoxy-4,5-dimethylphenyl)sulfonyl]amino}benzoate](/img/structure/B4958011.png)
![4-[2-(2,3-dimethylphenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B4958018.png)

![N-{2-[2-(4-chlorophenoxy)ethoxy]ethyl}-2-propanamine](/img/structure/B4958030.png)


![8-{5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4958058.png)
![1-[4-(4-iodophenoxy)butoxy]-3-methoxybenzene](/img/structure/B4958075.png)


![7-[(2-chloro-4-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B4958088.png)

![tetrahydro-2-furanylmethyl 4-[4-(2-hydroxyethoxy)-3-methoxyphenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4958105.png)
![2-butyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole](/img/structure/B4958108.png)